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molecular formula C7H13NO2 B1333780 1-Methylpiperidine-4-carboxylic acid CAS No. 68947-43-3

1-Methylpiperidine-4-carboxylic acid

Cat. No. B1333780
M. Wt: 143.18 g/mol
InChI Key: HCKNAJXCHMACDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06756372B2

Procedure details

A solution of 1-methyl-piperidin-4-yl carboxylic acid (0.050 g, 0.30 mmol, 1.0 equiv) and EDC (0.057 g, 0.30 mmol, 1.0 equiv) was prepared in 15 mL of DMF. After 15 min morpholine-4-carboxylic acid [1-(4-cyano-piperidin-4-ylcarbamoyl)-2-cyclohexyl-ethyl]-amide hydrochloride (0.128 g, 0.30 mmol, 1.0 equiv) was added followed by N-methyl-morpholine (0.12 g, 1.2 mmol, 4.0 equiv) followed by stirring overnight (16 h). The reaction mixture was diluted with 100 mL of saturated sodium bicarbonate solution and the product was extracted with 2×50 mL of EtOAc. The combined organic extracts were concentrated. The crude product was purified by semi-prep reverse-phase HPLC using 20 to 80% CH3CN in water over a gradient of 25 min to yield the desired product as a white solid (39 mg); MS, m/z 517=M+1.
Name
Quantity
0.057 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
morpholine-4-carboxylic acid [1-(4-cyano-piperidin-4-ylcarbamoyl)-2-cyclohexyl-ethyl]-amide hydrochloride
Quantity
0.128 g
Type
reactant
Reaction Step Two
Quantity
0.12 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[CH2:2]Cl.Cl.[C:6]([C:8]1([NH:14][C:15]([CH:17]([NH:25][C:26]([N:28]2[CH2:33][CH2:32][O:31][CH2:30][CH2:29]2)=[O:27])[CH2:18][CH:19]2[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]2)=[O:16])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)#[N:7].[CH3:34][N:35]1[CH2:40][CH2:39]O[CH2:37][CH2:36]1.CN([CH:44]=[O:45])C>C(=O)(O)[O-].[Na+]>[CH3:34][N:35]1[CH2:36][CH2:37][CH:33]([C:32]([OH:45])=[O:31])[CH2:39][CH2:40]1.[C:6]([C:8]1([NH:14][C:15]([CH:17]([NH:25][C:26]([N:28]2[CH2:33][CH2:32][O:31][CH2:30][CH2:29]2)=[O:27])[CH2:18][CH:19]2[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]2)=[O:16])[CH2:9][CH2:10][N:11]([C:44]([CH:2]2[CH2:1][CH2:34][N:35]([CH3:40])[CH2:36][CH2:37]2)=[O:45])[CH2:12][CH2:13]1)#[N:7] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0.057 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
morpholine-4-carboxylic acid [1-(4-cyano-piperidin-4-ylcarbamoyl)-2-cyclohexyl-ethyl]-amide hydrochloride
Quantity
0.128 g
Type
reactant
Smiles
Cl.C(#N)C1(CCNCC1)NC(=O)C(CC1CCCCC1)NC(=O)N1CCOCC1
Step Three
Name
Quantity
0.12 g
Type
reactant
Smiles
CN1CCOCC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
by stirring overnight (16 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with 2×50 mL of EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by semi-prep reverse-phase
CUSTOM
Type
CUSTOM
Details
over a gradient of 25 min
Duration
25 min

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.3 mmol
AMOUNT: MASS 0.05 g
AMOUNT: EQUIVALENTS
Name
Type
product
Smiles
C(#N)C1(CCN(CC1)C(=O)C1CCN(CC1)C)NC(=O)C(CC1CCCCC1)NC(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 39 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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